molecular formula C20H22O7 B12429540 4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside

4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside

Cat. No.: B12429540
M. Wt: 374.4 g/mol
InChI Key: YHRLBNMWLPNUFF-YMUIMLINSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside is a chemical compound that belongs to the class of glucopyranosides. It is characterized by the presence of a methoxyphenyl group and a benzylidene group attached to a beta-d-glucopyranoside structure. This compound is often used in various chemical and biological research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside typically involves the protection of the hydroxyl groups of glucose followed by the introduction of the methoxyphenyl and benzylidene groups. One common method involves the use of benzaldehyde dimethyl acetal and methoxyphenol in the presence of an acid catalyst to form the benzylidene acetal. The reaction is carried out under controlled temperature and pH conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process may include steps such as crystallization, filtration, and purification to obtain the compound in high purity. The use of automated reactors and advanced analytical techniques ensures the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside involves its interaction with specific molecular targets, such as enzymes involved in carbohydrate metabolism. The compound can act as a substrate or inhibitor, modulating the activity of these enzymes and affecting metabolic pathways. The benzylidene group provides stability and enhances the binding affinity of the compound to its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxyphenyl 4,6-o-benzylidene-beta-d-glucopyranoside is unique due to its specific structural arrangement, which provides distinct chemical and biological properties. The presence of both methoxyphenyl and benzylidene groups enhances its stability and reactivity, making it a valuable compound in various research applications .

Properties

Molecular Formula

C20H22O7

Molecular Weight

374.4 g/mol

IUPAC Name

(4aR,6S,7R,8R,8aS)-6-(4-methoxyphenoxy)-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

InChI

InChI=1S/C20H22O7/c1-23-13-7-9-14(10-8-13)25-20-17(22)16(21)18-15(26-20)11-24-19(27-18)12-5-3-2-4-6-12/h2-10,15-22H,11H2,1H3/t15-,16-,17-,18-,19?,20-/m1/s1

InChI Key

YHRLBNMWLPNUFF-YMUIMLINSA-N

Isomeric SMILES

COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@H]3[C@H](O2)COC(O3)C4=CC=CC=C4)O)O

Canonical SMILES

COC1=CC=C(C=C1)OC2C(C(C3C(O2)COC(O3)C4=CC=CC=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.